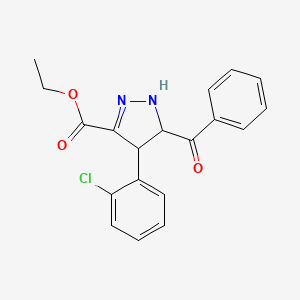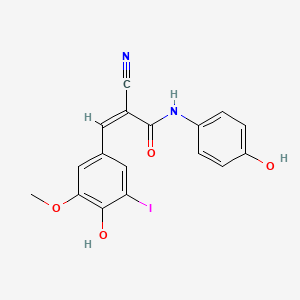![molecular formula C17H11Cl2FN2OS B6035240 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6035240.png)
2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development of B cells and their activation.
作用機序
2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide selectively binds to BTK, which is a key mediator of B-cell receptor (BCR) signaling. BCR signaling plays a crucial role in the development and activation of B cells, and aberrant BCR signaling is associated with the pathogenesis of B-cell malignancies. By inhibiting BTK, 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide blocks BCR signaling and prevents the activation and proliferation of B cells.
Biochemical and Physiological Effects:
2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, leading to the suppression of tumor growth. Additionally, 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has been shown to inhibit the production of cytokines and chemokines, which are involved in the inflammatory response. 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has also been shown to modulate the immune response by affecting the function of regulatory T cells.
実験室実験の利点と制限
One of the major advantages of 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is its high selectivity for BTK, which reduces the risk of off-target effects. 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has also been shown to have a favorable safety profile and is well-tolerated in animal models. However, one of the limitations of 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is its limited solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the development of 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide. One potential application is the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are characterized by aberrant B-cell activation. Additionally, 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide could be used in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their efficacy. Further studies are needed to elucidate the full therapeutic potential of 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide and to optimize its pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a promising small molecule inhibitor that has shown potential for the treatment of B-cell malignancies. Its high selectivity for BTK and favorable safety profile make it an attractive candidate for further development. However, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
合成法
The synthesis of 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide involves several steps, starting with the reaction of 2,3-dichlorobenzoyl chloride with 4-(4-fluorophenyl)-5-methyl-2-thiazolamine to obtain 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide. The process involves the use of various reagents and solvents, including triethylamine, dichloromethane, and acetonitrile. The purity of the final product is achieved through recrystallization.
科学的研究の応用
2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In vitro studies have demonstrated that 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide inhibits the activation and proliferation of B cells, leading to the suppression of tumor growth. In vivo studies have also shown that 2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has a favorable safety profile and is well-tolerated in animal models.
特性
IUPAC Name |
2,3-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN2OS/c1-9-15(10-5-7-11(20)8-6-10)21-17(24-9)22-16(23)12-3-2-4-13(18)14(12)19/h2-8H,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYHCYYPTMMHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-({[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6035163.png)
![N-[2-(tert-butylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6035169.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B6035173.png)
![2-(2-{[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide](/img/structure/B6035179.png)
![4-[(4-chlorophenyl)thio]-N-methylbutanamide](/img/structure/B6035182.png)
![3-(1-{[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-N-cyclopropylpropanamide](/img/structure/B6035189.png)


![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide](/img/structure/B6035223.png)

![{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6035244.png)

![4-cyclopentyl-3-{2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6035252.png)
![sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate](/img/structure/B6035259.png)